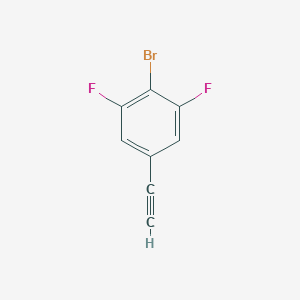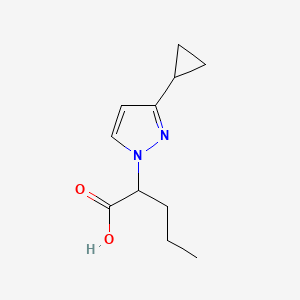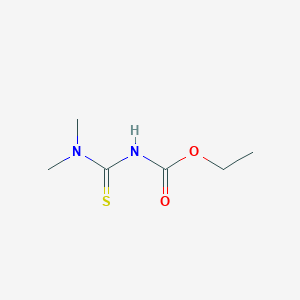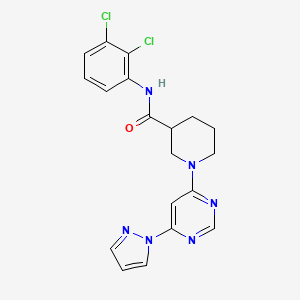
2-Bromo-5-ethynyl-1,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-ethynyl-1,3-difluorobenzene is an organic compound with the molecular formula C8H3BrF2. It is an aromatic molecule containing a bromine atom, an ethynyl group, and two fluorine atoms on a benzene ring. This compound is used extensively in scientific research due to its unique chemical and physical properties.
Preparation Methods
The preparation of 2-Bromo-5-ethynyl-1,3-difluorobenzene typically involves synthetic routes that include electrophilic aromatic substitution reactionsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.
Chemical Reactions Analysis
2-Bromo-5-ethynyl-1,3-difluorobenzene undergoes various types of chemical reactions, including:
Sonogashira Coupling: The ethynyl group allows for potential coupling with aryl or vinyl halides under Sonogashira coupling conditions to form extended conjugated systems.
Halogen-Metal Exchange: The bromine atom can undergo halogen-metal exchange with strong organometallic reagents, enabling further functionalization of the aromatic ring.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and bases such as triethylamine. Major products formed from these reactions include extended conjugated systems and various functionalized aromatic compounds.
Scientific Research Applications
2-Bromo-5-ethynyl-1,3-difluorobenzene is a versatile material used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique chemical properties.
Material Science: It is utilized in the creation of advanced materials with specific electronic and optical properties.
Mechanism of Action
its chemical reactivity is influenced by the presence of electron-withdrawing groups (bromine and fluorine atoms) and the ethynyl group, which can participate in various coupling reactions.
Comparison with Similar Compounds
2-Bromo-5-ethynyl-1,3-difluorobenzene can be compared with other similar compounds such as:
2-Bromo-5-fluoro-1,3-dimethylbenzene: This compound has a similar structure but with methyl groups instead of an ethynyl group.
2-Bromo-5-chloro-1,3-difluorobenzene: This compound has a chlorine atom instead of an ethynyl group.
The uniqueness of this compound lies in the presence of the ethynyl group, which introduces potential for various coupling reactions and enhances its utility in organic synthesis.
Properties
IUPAC Name |
2-bromo-5-ethynyl-1,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF2/c1-2-5-3-6(10)8(9)7(11)4-5/h1,3-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKYHRWROQUPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C(=C1)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2583550.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2583552.png)



![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2583558.png)

![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2583561.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B2583564.png)

![2,3-Dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2583567.png)

